Benzenamine, N-methyl-3,4-dinitro-

Description

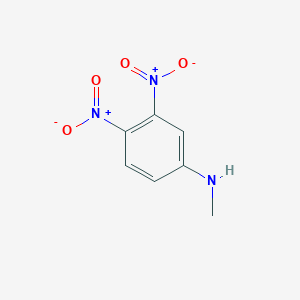

Benzenamine, N-methyl-3,4-dinitro- (CAS 61149-80-2) is a nitro-substituted aromatic amine with the molecular formula C₇H₇N₃O₄. Its structure consists of a benzene ring substituted with a methylamino group (-NHCH₃) at the nitrogen position and nitro (-NO₂) groups at the 3 and 4 positions (meta and para to the amino group, respectively) . This arrangement confers strong electron-withdrawing properties due to the nitro groups, which influence reactivity, solubility, and stability.

Properties

CAS No. |

61149-80-2 |

|---|---|

Molecular Formula |

C7H7N3O4 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

N-methyl-3,4-dinitroaniline |

InChI |

InChI=1S/C7H7N3O4/c1-8-5-2-3-6(9(11)12)7(4-5)10(13)14/h2-4,8H,1H3 |

InChI Key |

AGPCOQFXNNDLPN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-methyl-3,4-dinitro- typically involves the nitration of N-methylaniline. The process begins with the methylation of aniline to form N-methylaniline. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-methyl-3,4-dinitro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality and minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-3,4-dinitro- undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used in substitution reactions.

Major Products Formed

Reduction: The reduction of Benzenamine, N-methyl-3,4-dinitro- typically yields N-methyl-3,4-diaminobenzene.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Benzenamine, N-methyl-3,4-dinitro- has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-3,4-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Research Implications

- Synthetic Applications : The electron-deficient aromatic ring in N-methyl-3,4-dinitrobenzenamine makes it a candidate for further functionalization via nucleophilic aromatic substitution.

- Toxicity Considerations : Nitroanilines are often associated with toxicity; comparative studies with chloro analogs (e.g., 3,4-Dichloro-N-methylaniline ) could elucidate environmental and health impacts .

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-3,4-dinitrobenzenamine, and what challenges are associated with regioselective nitration?

- Methodological Answer : Synthesis typically involves nitration of N-methylaniline using mixed acids (HNO₃/H₂SO₄). The methyl group on the amine directs nitration to specific positions, but achieving 3,4-dinitration requires precise control of reaction conditions (temperature, acid strength). Challenges include avoiding over-nitration and controlling regioselectivity. For characterization, compare with thermodynamic data from structurally similar nitroanilines (e.g., 2,4-dinitrobenzenamine, melting point 177°C ). Monitor intermediates via TLC and optimize stoichiometry to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of N-methyl-3,4-dinitrobenzenamine using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR can confirm the methyl group (δ ~3.0 ppm) and aromatic protons (δ ~8.0–9.0 ppm for nitro-substituted positions). ¹³C NMR identifies nitro group carbons (δ ~145–155 ppm).

- IR Spectroscopy : Detect nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and N-H stretches (if deprotonated, weak or absent). Compare with IR spectra of analogous nitroanilines .

- Mass Spectrometry : Confirm molecular ion ([M⁺]) at m/z 197 (C₇H₇N₃O₄) and fragmentation patterns.

Advanced Research Questions

Q. What experimental designs are optimal for assessing the inhibitory effects of N-methyl-3,4-dinitrobenzenamine on microbial growth, and how can conflicting bioassay data be reconciled?

- Methodological Answer :

- Dose-Response Assays : Test concentrations (e.g., 25–400 µM) in fungal models (e.g., Aspergillus flavus), monitoring conidial germination and hyphal growth . Use standardized media (e.g., Potato Dextrose Agar) and controls.

- Data Reconciliation : Discrepancies may arise from solvent effects (e.g., DMSO vs. ethanol) or strain variability. Replicate experiments across multiple biological models (e.g., Candida, Fusarium) and employ statistical tools (ANOVA, EC₅₀ calculations). Validate findings with HPLC-based toxin quantification (e.g., aflatoxin B₁ suppression ).

Q. What mechanisms underlie the potential toxicity of N-methyl-3,4-dinitrobenzenamine in mammalian systems, and what in vitro models are appropriate for preliminary assessments?

- Methodological Answer :

- Mechanistic Insights : Nitro groups may induce oxidative stress or form reactive intermediates (e.g., nitroso derivatives). Aniline derivatives are known to cause methemoglobinemia via hemoglobin oxidation .

- In Vitro Models : Use HepG2 cells or primary hepatocytes to assess cytotoxicity (MTT assay) and metabolic activation (CYP450 enzymes). Monitor glutathione depletion and ROS generation. Compare with toxicity data from ortho-substituted nitroanilines .

Q. How does the electronic structure of N-methyl-3,4-dinitrobenzenamine influence its reactivity in nucleophilic substitution reactions, and what computational methods predict its behavior?

- Methodological Answer :

- Electronic Effects : Nitro groups are electron-withdrawing, activating the ring for electrophilic substitution but deactivating for nucleophilic attacks. The methyl group may sterically hinder certain positions.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and frontier molecular orbitals. Compare with reactivity trends in 3,5-bis(trifluoromethyl)benzenamine derivatives . Validate predictions experimentally via kinetic studies.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of N-methyl-3,4-dinitrobenzenamine?

- Methodological Answer :

- Degradation Studies : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 3–9) experiments. Monitor degradation products via LC-MS.

- Confounding Factors : Variations in experimental conditions (light intensity, temperature) may explain discrepancies. Standardize protocols using OECD guidelines and cross-reference with nitroaniline stability data .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.